5-Amino-2-methylbenzonitrile
Overview
Description
5-Amino-2-methylbenzonitrile is an organic compound with the molecular formula C8H8N2. It is a derivative of benzonitrile, characterized by the presence of an amino group at the fifth position and a methyl group at the second position on the benzene ring. This compound is used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.
Mechanism of Action
Target of Action
This compound is a derivative of benzonitrile and may interact with various biological targets depending on its specific modifications and the context of its use .
Mode of Action
As an aromatic compound with an amino group, it may participate in hydrogen bonding and π-π stacking interactions with biological macromolecules .
Pharmacokinetics
- Absorption : High gastrointestinal absorption .
- Distribution : The compound is predicted to be able to cross the blood-brain barrier .
- Metabolism : Potential metabolism by CYP1A2 and CYP3A4 enzymes .
- Excretion : Not well-documented . These properties could influence the bioavailability of the compound .
Result of Action
It’s important to note that the effects would likely depend on the specific biological context and the concentration of the compound .
Biochemical Analysis
Biochemical Properties
5-Amino-2-methylbenzonitrile plays a significant role in biochemical reactions, particularly in the synthesis of other chemical compounds. It interacts with enzymes such as thioglycolic acid methyl ester in the presence of 1,1′-carbonyldiimidazole to form 5-(2,4-dioxothiazolidin-3-yl)-2-methylbenzonitrile . Additionally, it is used as a starting material for the synthesis of 5-iodo-2-methylbenzonitrile and 5-hydroxy-2-methylbenzonitrile . These interactions highlight the compound’s versatility in biochemical synthesis.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its impact on cell function can be observed through its interactions with specific enzymes and proteins, which may alter cellular activities. For instance, the compound’s role in synthesizing other molecules can affect metabolic pathways and gene expression, leading to changes in cellular behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s interactions with enzymes such as thioglycolic acid methyl ester and 1,1′-carbonyldiimidazole suggest that it can influence enzyme activity and, consequently, biochemical pathways . These interactions may also lead to changes in gene expression, further affecting cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature and exposure to light. Over time, degradation products may form, potentially altering its biochemical activity. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on metabolic pathways and cellular functions. At higher doses, toxic or adverse effects may be observed. Studies have shown that there is a threshold beyond which the compound’s toxicity increases, leading to potential harm to the organism . These findings underscore the importance of careful dosage management in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into other compounds. The compound’s role in synthesizing 5-iodo-2-methylbenzonitrile and 5-hydroxy-2-methylbenzonitrile indicates its involvement in complex biochemical pathways . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s solubility in methanol suggests that it can be efficiently transported in aqueous environments, facilitating its distribution within the cell .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function within the cell. For example, its presence in the cytoplasm or nucleus may influence gene expression and enzyme activity, contributing to its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Amino-2-methylbenzonitrile can be synthesized through several methods One common approach involves the electrophilic substitution reaction on benzonitrileFor instance, the nitration of 2-methylbenzonitrile followed by reduction can yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation and purification through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like halogens or sulfonyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of nitro-2-methylbenzonitrile.
Reduction: Formation of 2-methylbenzylamine.
Substitution: Formation of various substituted benzonitriles depending on the reagent used.
Scientific Research Applications
5-Amino-2-methylbenzonitrile is utilized in several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules, including heterocycles and pharmaceuticals.
Biology: It is used in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: The compound is explored for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of dyes, pigments, and other materials.
Comparison with Similar Compounds
- 2-Amino-4-methylbenzonitrile
- 3-Amino-5-methylbenzonitrile
- 4-Amino-2-methylbenzonitrile
Comparison: 5-Amino-2-methylbenzonitrile is unique due to the specific positioning of the amino and methyl groups, which influences its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different reactivity patterns in substitution and oxidation reactions, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
5-amino-2-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-2-3-8(10)4-7(6)5-9/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZVQWCVKXYGIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370695 | |
Record name | 5-Amino-2-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50670-64-9 | |
Record name | 5-Amino-2-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-2-methylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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